m-PEG4-phosphonic acid ethyl ester

PROTAC Linker Optimization PEGylation

m-PEG4-phosphonic acid ethyl ester (CAS 1872433-73-2) is a heterobifunctional polyethylene glycol (PEG) linker featuring a terminal methoxy group and a phosphonic acid moiety protected as a diethyl ester. This compound is a member of the PEG-phosphonate linker class, designed for use in bioconjugation, particularly in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).

Molecular Formula C13H29O7P
Molecular Weight 328.34 g/mol
CAS No. 1872433-73-2
Cat. No. B609264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG4-phosphonic acid ethyl ester
CAS1872433-73-2
Synonymsm-PEG4-phosphonic acid ethyl ester
Molecular FormulaC13H29O7P
Molecular Weight328.34 g/mol
Structural Identifiers
InChIInChI=1S/C13H29O7P/c1-4-19-21(14,20-5-2)13-12-18-11-10-17-9-8-16-7-6-15-3/h4-13H2,1-3H3
InChIKeyIJIFYTYZSWFMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG4-Phosphonic Acid Ethyl Ester (CAS 1872433-73-2): A Defined PEG-Phosphonate PROTAC Linker with Specific Physicochemical Properties


m-PEG4-phosphonic acid ethyl ester (CAS 1872433-73-2) is a heterobifunctional polyethylene glycol (PEG) linker featuring a terminal methoxy group and a phosphonic acid moiety protected as a diethyl ester . This compound is a member of the PEG-phosphonate linker class, designed for use in bioconjugation, particularly in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . Its calculated properties include a molecular weight of 328.34 g/mol, a topological polar surface area (tPSA) of 72.4 Ų, and a predicted LogP of -0.4 . The compound is typically supplied as a colorless to pale yellow liquid with a reported purity of ≥95% to ≥98% .

Critical Selection Rationale for m-PEG4-Phosphonic Acid Ethyl Ester: Why Linker Choice is Not Interchangeable


Substituting m-PEG4-phosphonic acid ethyl ester with a different PEG-phosphonate linker, such as a variant with a different PEG length (e.g., PEG2, PEG5), a different functional group (e.g., free acid, alkyl spacer), or a different protecting group, is not a trivial decision. Each parameter—PEG chain length, terminal group, and the presence of a cleavable or non-cleavable motif—dictates the final conjugate's aqueous solubility, pharmacokinetic profile, cell permeability, and ability to form a stable ternary complex between the E3 ligase, target protein, and PROTAC molecule [1]. A change of even a single ethylene glycol unit can significantly impact the linker's conformational flexibility and, consequently, the efficacy of target protein degradation [2]. The ethyl ester protecting group on the phosphonic acid provides a strategic advantage for controlled, stepwise conjugation, which is not possible with the free acid analog. Therefore, procurement must be based on a precise match of these properties to the experimental design, not merely on class membership.

Quantitative Differentiation of m-PEG4-Phosphonic Acid Ethyl Ester (CAS 1872433-73-2) from Structural Analogs


PEG Chain Length (PEG4) Determines Hydrophilicity and Conformational Flexibility Relative to PEG2 and PEG5 Analogs

The length of the PEG spacer is a critical determinant of a linker's hydrophilicity and its ability to impart 'stealth' properties to a conjugate. The PEG4 spacer (4 ethylene glycol units) in m-PEG4-phosphonic acid ethyl ester provides a specific balance between flexibility and molecular weight . While quantitative comparative data for this exact series is not available in the public domain from primary research, a class-level inference can be made from its physicochemical properties. The calculated LogP value of -0.4 provides a numerical measure of its hydrophilicity . This value positions it as more hydrophilic than a PEG2 analog (which would have a higher LogP) and slightly less hydrophilic than a PEG5 analog (lower LogP). This difference directly impacts solubility and non-specific binding.

PROTAC Linker Optimization PEGylation

Ethyl Ester Protecting Group Enables Orthogonal Deprotection Strategy Not Possible with Free Acid (CAS 1872433-62-9)

A key differentiating feature of CAS 1872433-73-2 is the presence of ethyl ester protecting groups on the phosphonic acid moiety. The free acid analog, m-PEG4-phosphonic acid (CAS 1872433-62-9), is reactive and cannot be used in synthetic sequences requiring a temporarily masked phosphonate. The ethyl ester in CAS 1872433-73-2 is stable under a variety of reaction conditions, allowing for selective deprotection using, for example, trimethylsilyl bromide (TMSBr) or mild aqueous acid/base hydrolysis . This provides a crucial advantage for multi-step PROTAC synthesis, ensuring the linker can be installed without unwanted side reactions at the phosphonate group [1].

Bioconjugation Phosphonate Protecting Group

Linear PEG4 Spacer Provides Different Conformational Profile than Alkyl-Spaced Analog (CAS 2028281-89-0)

The structure of m-PEG4-phosphonic acid ethyl ester consists of a methoxy-terminated, linear tetraethylene glycol chain directly attached to the phosphonate. This contrasts with analogs such as m-PEG4-(CH2)8-phosphonic acid ethyl ester (CAS 2028281-89-0), which incorporates an eight-carbon alkyl spacer between the PEG and the phosphonate . While direct comparative data for the compounds is lacking, the presence of a long alkyl chain in the comparator introduces significant hydrophobic character and reduces the overall flexibility of the linker [1]. This structural difference is expected to alter the PROTAC's cell permeability and the ability of the two ligands to adopt an optimal orientation for ternary complex formation with the E3 ligase and the target protein [2].

Linker Design PROTAC Conformational Analysis

m-PEG4-phosphonic acid ethyl ester is a Non-Cleavable Linker Unlike Carboxylic Acid Ester-Containing Analogs

The linker is classified as non-cleavable, meaning it does not contain a motif designed to be specifically cleaved in a biological environment (e.g., by intracellular enzymes or pH change) [1]. This is in contrast to linkers containing cleavable motifs like esters, which can be hydrolyzed by esterases. For instance, an analog containing a carboxylic acid ester (e.g., a carboxy-PEG4-phosphonic acid ethyl ester) would be susceptible to cleavage, potentially releasing the payload prematurely and affecting the efficacy of the conjugate [2]. The non-cleavable nature of m-PEG4-phosphonic acid ethyl ester is a deliberate design feature for applications requiring the conjugate to remain intact, such as in certain PROTACs or surface coatings.

ADC Linker PROTAC Linker Stability

Primary Application Scenarios for m-PEG4-Phosphonic Acid Ethyl Ester (CAS 1872433-73-2) Based on Differentiated Evidence


Precision Synthesis of PROTACs Requiring Stepwise Deprotection of a Phosphonate Group

In the multi-step synthesis of PROTACs, a chemist can first conjugate the target protein ligand or E3 ligase ligand to the methoxy terminus of m-PEG4-phosphonic acid ethyl ester. The ethyl ester-protected phosphonate remains inert during these steps. After the full PROTAC molecule is assembled, the ethyl esters are selectively cleaved using standard conditions (e.g., TMSBr) to reveal the free phosphonic acid. This free acid can then be used for strong, irreversible binding to metal oxide surfaces (e.g., for surface plasmon resonance (SPR) studies, affinity chromatography, or nanoparticle functionalization) . This application directly leverages the unique 'protected phosphonate' feature identified in Evidence Item 2.

Design of Hydrophilic PROTACs to Optimize Aqueous Solubility and Reduce Non-Specific Binding

A researcher aiming to improve the solubility and reduce the non-specific binding of a PROTAC can select the PEG4 spacer of this linker. The calculated LogP of -0.4 provides a quantitative justification for choosing this linker over shorter (less hydrophilic) or longer (higher molecular weight) PEG analogs to achieve a specific balance between hydrophilicity and cell permeability . This selection is informed by the class-level inference on PEG length and hydrophilicity from Evidence Item 1, allowing for a data-driven, rather than arbitrary, choice of PEG spacer length.

Development of Non-Cleavable Bioconjugates for Stable Surface Coatings

For material science applications requiring a stable, hydrophilic coating on metal oxide surfaces (e.g., titanium, zirconium, iron oxide), m-PEG4-phosphonic acid ethyl ester is an ideal precursor. After deprotection to the free acid, the phosphonate group forms strong, stable bonds with the surface. The non-cleavable PEG4 spacer provides a durable, anti-fouling layer . This application is supported by Evidence Item 4 (non-cleavable nature) and Evidence Item 1 (hydrophilicity). The alternative, using a free acid analog from the start, would prevent controlled surface functionalization and could lead to aggregation.

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